Sodium acetyltryptophanate

CAS No.: 62307-74-8

Cat. No.: VC3955875

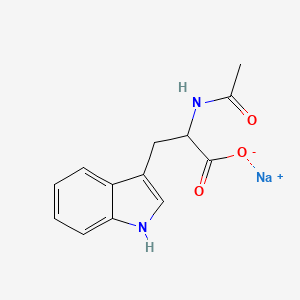

Molecular Formula: C13H13N2NaO3

Molecular Weight: 268.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62307-74-8 |

|---|---|

| Molecular Formula | C13H13N2NaO3 |

| Molecular Weight | 268.24 g/mol |

| IUPAC Name | sodium;2-acetamido-3-(1H-indol-3-yl)propanoate |

| Standard InChI | InChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 |

| Standard InChI Key | UQSHZBSQKMVQBS-UHFFFAOYSA-M |

| SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |

| Canonical SMILES | CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+] |

Introduction

Chemical Identity and Synthesis

Structural and Molecular Characteristics

Sodium acetyltryptophanate is the sodium salt of N-acetyltryptophan, with a molecular weight of 268.24 g/mol. Its structure comprises an indole ring (characteristic of tryptophan) modified by an acetyl group at the amino terminus, enhancing its solubility and stabilizing interactions with proteins .

Synthetic Pathways

The compound is synthesized through a two-step process:

-

Acetylation: Tryptophan reacts with acetic anhydride in the presence of a base (e.g., pyridine) to form N-acetyltryptophan.

-

Neutralization: The product is treated with sodium hydroxide to yield the final sodium salt. Industrial-scale production optimizes reaction conditions (pH, temperature) to achieve >95% purity, followed by crystallization for pharmaceutical-grade material .

Mechanism of Action in Protein Stabilization

Thermal Stabilization

Sodium acetyltryptophanate prevents heat-induced denaturation of HSA by binding to hydrophobic regions of the protein, thereby inhibiting aggregation. Studies show that 4 mM sodium acetyltryptophanate reduces polymer formation by 70% at 60°C compared to unstabilized HSA . Its effectiveness is enhanced in chloride-rich media, where it outperforms sodium caprylate at equivalent concentrations .

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS), protecting HSA from oxidative damage. This is critical in clinical settings where oxidative stress compromises albumin’s drug-binding capacity. Comparative studies indicate that sodium acetyltryptophanate’s antioxidant efficacy is comparable to N-acetylmethioninate but superior to L-tryptophanate .

Pharmaceutical and Industrial Applications

Human Serum Albumin Formulations

In HSA solutions, sodium acetyltryptophanate is typically used at 4–8 mM alongside sodium caprylate. This combination reduces polymer content to <5% during pasteurization (60°C for 10 hours), ensuring compliance with pharmacopeial standards .

Table 1: Stabilizer Efficacy in HSA Solutions

| Stabilizer | Concentration (mM) | Polymer Reduction (%) |

|---|---|---|

| Sodium acetyltryptophanate | 4 | 65 |

| Sodium caprylate | 4 | 55 |

| Combination (4 mM each) | 8 | 85 |

| Data derived from thermal stress tests at 60°C for 6 hours . |

Downstream Processing

Post-stabilization, the compound is efficiently removed using activated charcoal adsorbents, achieving >90% clearance without impairing HSA functionality. Polystyrene-based resins are preferred for caprylate removal, highlighting the need for tailored purification strategies .

Comparative Analysis with Alternative Stabilizers

Sodium Caprylate

While sodium caprylate excels in thermal stabilization, it lacks robust antioxidant activity. At 4 mM, it reduces HSA polymers by 55% but offers minimal protection against ROS .

N-Acetylmethioninate

This stabilizer demonstrates superior ROS scavenging but requires 16 mM concentrations to match the thermal stabilization of 4 mM sodium acetyltryptophanate . Its higher cost limits industrial adoption.

Table 2: Stabilizer Performance Metrics

Biological and Therapeutic Implications

Protection in Ischemia-Reperfusion Injury

Preclinical studies on N-acetyl-L-tryptophan (a structural analog) demonstrate attenuation of hepatocyte death by 40–50% via inhibition of the TLR4/NLRP3 pathway . While sodium acetyltryptophanate itself remains underexplored, its antioxidant profile suggests potential utility in mitigating organ damage during surgical procedures.

Hypersensitivity Risk Assessment

Despite its widespread use, hypersensitivity reactions to sodium acetyltryptophanate are rare (<0.01% incidence). Case studies attribute most adverse events to residual host cell proteins in HSA rather than the stabilizer itself.

Industrial Manufacturing Insights

Fermentation and Purification

In recombinant HSA production, sodium acetyltryptophanate is added during cation exchange chromatography to stabilize albumin at pH 4.5–5.0 . Post-fermentation, the compound is removed via sequential adsorption steps, ensuring final product purity >99.9% .

Process Optimization

Key parameters include:

-

Temperature: Maintained at ≤15°C during stabilizer removal to prevent protein denaturation .

-

Adsorbent Selection: Activated charcoal (particle size 50–100 µm) achieves optimal clearance rates without fouling.

Future Directions and Research Gaps

Expanding Therapeutic Applications

The compound’s ROS-scavenging properties warrant investigation in neurodegenerative diseases, where oxidative stress plays a pathogenic role. Pilot studies could assess its efficacy in stabilizing therapeutic proteins like monoclonal antibodies.

Synergistic Stabilizer Blends

Combining sodium acetyltryptophanate with emerging stabilizers (e.g., trehalose) may further enhance HSA stability under extreme storage conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume